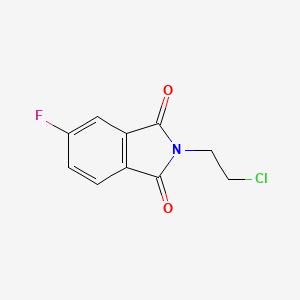

2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Overview

Description

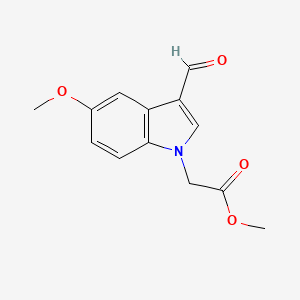

The compound “2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione” is an isoindole derivative with a fluorine atom at the 5-position and a 2-chloroethyl group at the 2-position. Isoindoles are a type of heterocyclic compound, consisting of a five-membered ring with two adjacent carbon atoms replaced by nitrogen and oxygen .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the isoindole ring, followed by the introduction of the fluorine and 2-chloroethyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoindole ring, along with the fluorine and 2-chloroethyl substituents. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As a halogenated organic compound, this molecule could participate in various types of chemical reactions. For example, it might undergo nucleophilic substitution reactions due to the presence of the chloroethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and chlorine atoms could affect its polarity, solubility, and reactivity .Scientific Research Applications

Synthesis and Derivative Formation

Research has led to the development of new derivatives of isoindole-1,3-dione compounds. For instance, a study demonstrated the synthesis of various polysubstituted isoindole-1,3-dione analogues, highlighting the versatility of this compound in creating new chemical entities. Another notable example includes the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which were obtained from starting materials like 3-sulfolene and involved processes such as epoxidation and cis-hydroxylation (Tan et al., 2016).

Crystal Structure Analysis

Crystallographic analysis has been extensively used to understand the structures of isoindole-1,3-dione derivatives. Studies have determined the exact structures of various derivatives, such as the epoxide and tricyclic derivatives, using X-ray diffraction analysis. This is critical for understanding the chemical properties and potential applications of these compounds (Ming-zhi et al., 2005).

Molecular Studies and Vibrational Analysis

Further research includes molecular and vibrational studies, using techniques like Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. These studies provide detailed insights into the fundamental modes of the compounds and help in understanding their structural parameters (Arjunan et al., 2009).

Photocyclization Studies

Photocyclization studies have been conducted on certain derivatives, demonstrating how the photochemical behavior of these compounds varies depending on the nature of the substituents. This research is crucial for the development of new photoreactive materials and for understanding the light-induced reactions of these compounds (Košmrlj & Šket, 2007).

Applications in Cancer Research

Isoindole-1,3-dione derivatives have also been studied for their potential anticancer activities. The effectiveness of these compounds against cancer cells varies depending on their specific substituents, and such research contributes significantly to the development of new chemotherapeutic agents (Tan et al., 2020).

Development of Novel Synthesis Methods

Research has also been focused on developing novel methods for the synthesis of isoindole-1,3-dione derivatives. This includes exploring new chemical reactions and optimizing existing processes to increase the efficiency and yield of these compounds (Y. Hai, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-chloroethyl)-5-fluoroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO2/c11-3-4-13-9(14)7-2-1-6(12)5-8(7)10(13)15/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYATUXRRFOJLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)N(C2=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649596 | |

| Record name | 2-(2-Chloroethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176200-91-2 | |

| Record name | 2-(2-Chloroethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1370570.png)

![2-[(4-Methoxyphenyl)amino]butanohydrazide](/img/structure/B1370572.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1370580.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1370581.png)

![1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1370585.png)

![[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1370587.png)